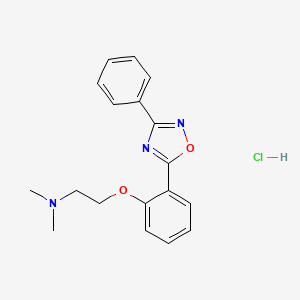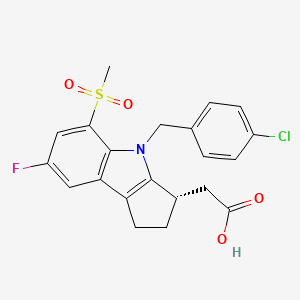
S-Laropiprant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Laropiprant is a potent and selective antagonist of the prostaglandin D2 receptor subtype DP1. It was primarily developed to reduce the facial flushing caused by niacin, a medication used to lower cholesterol levels. This compound itself does not have cholesterol-lowering effects but is used in combination with niacin to mitigate its side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Laropiprant involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe final step involves the formation of the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
S-Laropiprant undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular signaling.
Medicine: Primarily used in combination with niacin to reduce niacin-induced flushing.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin receptors.
Mecanismo De Acción
S-Laropiprant exerts its effects by selectively antagonizing the DP1 receptor, which is activated by prostaglandin D2. By blocking this receptor, this compound prevents the vasodilation and increased blood flow that lead to facial flushing. This mechanism involves the inhibition of G protein-coupled receptor signaling pathways, reducing the production of cyclic AMP and subsequent vasodilatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Niacin: Used in combination with S-Laropiprant to lower cholesterol levels but causes flushing.
Prostaglandin D2 receptor antagonists: Other compounds that target the same receptor but may have different pharmacokinetic profiles and side effects.
Uniqueness
This compound is unique in its high selectivity for the DP1 receptor and its ability to effectively reduce niacin-induced flushing without affecting the cholesterol-lowering effects of niacin. This makes it a valuable adjunct in the treatment of dyslipidemia .
Propiedades
Fórmula molecular |
C21H19ClFNO4S |
|---|---|
Peso molecular |
435.9 g/mol |
Nombre IUPAC |
2-[(3S)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m0/s1 |
Clave InChI |
NXFFJDQHYLNEJK-ZDUSSCGKSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
SMILES canónico |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


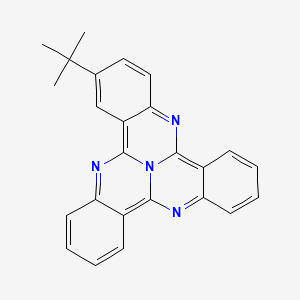
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
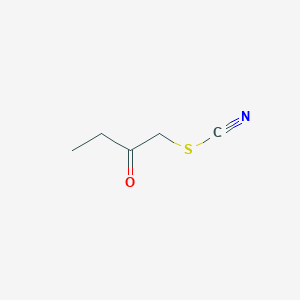
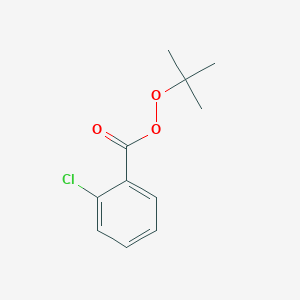
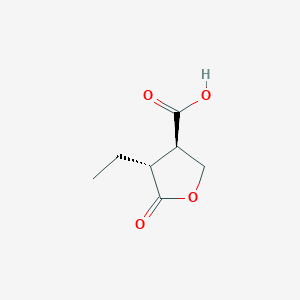
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
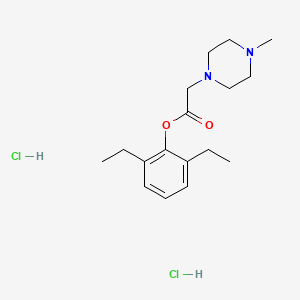
![5-[(5-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)methyl]-N-[4-(Trifluoromethyl)benzyl]pyridin-2-Amine](/img/structure/B14751444.png)
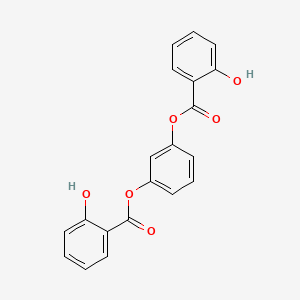
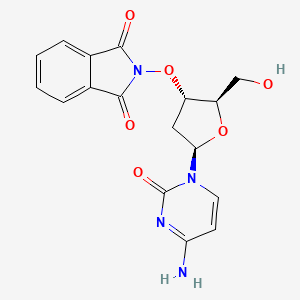
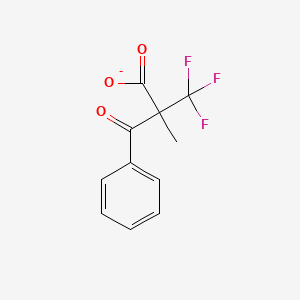
![(Z)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ol](/img/structure/B14751471.png)
